5-(4-Butoxyphenyl)-1,3-dioxan-2-one
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Overview
Description
5-(4-Butoxyphenyl)-1,3-dioxan-2-one is an organic compound that belongs to the class of dioxanones It is characterized by a dioxane ring substituted with a butoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Butoxyphenyl)-1,3-dioxan-2-one typically involves the reaction of 4-butoxyphenol with ethylene carbonate under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxanone ring. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-Butoxyphenyl)-1,3-dioxan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the dioxanone ring to a more saturated form.
Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-butoxybenzoic acid, while reduction could produce 5-(4-butoxyphenyl)-1,3-dioxane.
Scientific Research Applications
5-(4-Butoxyphenyl)-1,3-dioxan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 5-(4-Butoxyphenyl)-1,3-dioxan-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The dioxanone ring structure allows for specific interactions with biological molecules, influencing pathways such as signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-Butoxyphenylacetic acid: Similar in structure but lacks the dioxanone ring.
5-(4-Butoxyphenyl)-1,3-dioxane: A more saturated form of the compound.
4-Butoxybenzaldehyde: Contains the butoxyphenyl group but with an aldehyde functional group.
Uniqueness
5-(4-Butoxyphenyl)-1,3-dioxan-2-one is unique due to its dioxanone ring, which imparts specific chemical and physical properties. This structure allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for various applications.
Properties
CAS No. |
300782-23-4 |
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Molecular Formula |
C14H18O4 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
5-(4-butoxyphenyl)-1,3-dioxan-2-one |
InChI |
InChI=1S/C14H18O4/c1-2-3-8-16-13-6-4-11(5-7-13)12-9-17-14(15)18-10-12/h4-7,12H,2-3,8-10H2,1H3 |
InChI Key |
ZBDVIVUNKQHHBT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2COC(=O)OC2 |
Origin of Product |
United States |
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